molecular formula C8H4Cl2N2S B14744805 (3,4-Dichlorophenyl)carbamothioyl cyanide CAS No. 4955-79-7

(3,4-Dichlorophenyl)carbamothioyl cyanide

Cat. No.: B14744805
CAS No.: 4955-79-7
M. Wt: 231.10 g/mol
InChI Key: XEAWQNNNRNFJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dichlorophenyl)carbamothioyl cyanide is an organic compound characterized by the presence of dichlorophenyl and carbamothioyl groups attached to a cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)carbamothioyl cyanide typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and potassium cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with cyanide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (3,4-Dichlorophenyl)carbamothioyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3,4-Dichlorophenyl)carbamothioyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)carbamothioyl cyanide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes by binding to active sites or interfering with metabolic pathways. This inhibition can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics.

Comparison with Similar Compounds

  • (2,3-Dichlorophenyl)carbamothioyl cyanide
  • (2,4-Dichlorophenyl)carbamothioyl cyanide
  • (3,5-Dichlorophenyl)carbamothioyl cyanide

Comparison: (3,4-Dichlorophenyl)carbamothioyl cyanide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications .

Properties

CAS No.

4955-79-7

Molecular Formula

C8H4Cl2N2S

Molecular Weight

231.10 g/mol

IUPAC Name

1-cyano-N-(3,4-dichlorophenyl)methanethioamide

InChI

InChI=1S/C8H4Cl2N2S/c9-6-2-1-5(3-7(6)10)12-8(13)4-11/h1-3H,(H,12,13)

InChI Key

XEAWQNNNRNFJJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)C#N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.